molecular formula C33H24ClNO2 B14949720 1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B14949720
M. Wt: 502.0 g/mol
InChI Key: PDCTXOJFFQSJSZ-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Scientific Research Applications

1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in their function and activity. For example, it can act as a fluorescent probe by binding to lipid droplets in living cells, resulting in bright fluorescence and low cytotoxicity .

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-2-(4-ISOPROPYLPHENYL)-3-PHENYL-2H-BENZO[F]ISOINDOLE-4,9-DIONE can be compared with other isoindole derivatives, such as:

Properties

Molecular Formula

C33H24ClNO2

Molecular Weight

502.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenyl-2-(4-propan-2-ylphenyl)benzo[f]isoindole-4,9-dione

InChI

InChI=1S/C33H24ClNO2/c1-20(2)21-14-18-25(19-15-21)35-30(22-8-4-3-5-9-22)28-29(31(35)23-12-16-24(34)17-13-23)33(37)27-11-7-6-10-26(27)32(28)36/h3-20H,1-2H3

InChI Key

PDCTXOJFFQSJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C3C(=C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Origin of Product

United States

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